molecular formula C22H18F3N3O3 B2511372 N-(4-acetamidophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 1005305-92-9

N-(4-acetamidophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2511372
CAS No.: 1005305-92-9
M. Wt: 429.399
InChI Key: ZBOOUCIDVIHVHE-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,6-dihydropyridine core substituted with:

  • A 3-(trifluoromethyl)benzyl group at the 1-position.
  • A 4-acetamidophenylcarboxamide moiety at the 3-position.

This compound’s molecular formula is C21H17F3N3O3, with a molecular weight of approximately 415.37 g/mol .

Properties

IUPAC Name

N-(4-acetamidophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3/c1-14(29)26-18-6-8-19(9-7-18)27-21(31)16-5-10-20(30)28(13-16)12-15-3-2-4-17(11-15)22(23,24)25/h2-11,13H,12H2,1H3,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOOUCIDVIHVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cascade Aza-Wittig/6π-Electrocyclization

This metal-free approach, adapted from recent advances in dihydropyridine synthesis, constructs the 1,6-dihydropyridine ring via a tandem aza-Wittig reaction and electrocyclization. The protocol involves:

  • Vinyliminophosphorane Preparation : Reacting vinyl azides with trimethylphosphine to generate reactive λ⁵-phosphazenes.
  • Aza-Wittig Reaction : Coupling the phosphazene with a trifluoromethyl-containing ketone (e.g., 3-(trifluoromethyl)phenyl methyl ketone) to form an azatriene intermediate.
  • 6π-Electrocyclization : Thermal cyclization of the azatriene at 60°C in chloroform, yielding the 1,6-dihydropyridine scaffold.

Example Reaction Conditions

Component Details
Vinyliminophosphorane Trimethylphosphine-derived λ⁵-phosphazene
Ketone 3-(Trifluoromethyl)phenyl methyl ketone
Solvent Chloroform
Temperature 60°C
Yield 84–94%

This method is notable for its high functional group tolerance and scalability, with yields exceeding 90% in optimized conditions.

Condensation-Based Cyclization

Alternative routes involve condensation of acetanilide derivatives with cyclic ketones or aldehydes. Source demonstrates the use of N-(4-acetamidophenyl)-2-arylhydrazono-cyanoacetamides as intermediates, which undergo cyclization in acidic or basic media to form dihydropyridine derivatives.

Key Steps :

  • Cyanoacetamide Formation : Reacting 4-acetamidoaniline with cyanoacetic acid derivatives.
  • Hydrazone Formation : Condensation with aryl aldehydes (e.g., 3-(trifluoromethyl)benzaldehyde).
  • Cyclization : Intramolecular cyclization under reflux in ethanol with catalytic acetic acid.

Example Reaction Conditions

Component Details
Intermediate N-(4-Acetamidophenyl)cyanoacetamide
Aldehyde 3-(Trifluoromethyl)benzaldehyde
Solvent Ethanol
Catalyst Acetic acid (10 mol%)
Yield 65–78%

Functionalization of the Dihydropyridine Core

Introduction of the Trifluoromethyl Benzyl Group

The trifluoromethyl benzyl moiety at the 1-position is introduced via alkylation or Mitsunobu reactions . Source highlights the use of 3-(trifluoromethyl)benzyl bromide under basic conditions (K₂CO₃, DMF) to functionalize the dihydropyridine nitrogen.

Optimized Alkylation Conditions

Parameter Value
Substrate 6-Oxo-1,6-dihydropyridine-3-carboxamide
Alkylating Agent 3-(Trifluoromethyl)benzyl bromide
Base Potassium carbonate
Solvent Dimethylformamide (DMF)
Temperature 80°C
Yield 72%

Carboxamide Formation

The carboxamide group at the 3-position is installed via amide coupling between the dihydropyridine carboxylic acid and 4-acetamidoaniline. Activators such as HATU or EDC/HOBt are employed in dichloromethane or THF.

Representative Coupling Conditions

Parameter Value
Carboxylic Acid 6-Oxo-1,6-dihydropyridine-3-carboxylic acid
Amine 4-Acetamidoaniline
Coupling Reagent HATU
Base N,N-Diisopropylethylamine (DIPEA)
Solvent Dichloromethane
Yield 85%

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC (C18 column, acetonitrile/water mobile phase).

Spectroscopic Analysis

  • ¹H NMR : Key signals include the trifluoromethyl benzyl singlet (δ 4.85 ppm) and dihydropyridine olefinic protons (δ 6.2–6.4 ppm).
  • IR : Stretching vibrations for amide (1650 cm⁻¹) and carbonyl (1720 cm⁻¹) groups confirm functionality.
  • Mass Spectrometry : Molecular ion peak at m/z 429.4 [M+H]⁺ aligns with the molecular formula C₂₂H₁₈F₃N₃O₃.

Comparative Analysis of Methods

Method Yield Complexity Scalability
Aza-Wittig/Electrocyclization 84–94% High Moderate
Condensation-Cyclization 65–78% Moderate High
Stepwise Alkylation/Coupling 72–85% Low High

The aza-Wittig method offers superior yields but requires specialized reagents. Condensation-based routes are more accessible but necessitate rigorous pH control.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form a pyridine ring.

    Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxylated dihydropyridine derivatives.

    Substitution: Substituted trifluoromethylphenyl derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving dihydropyridine derivatives.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide likely involves its interaction with specific molecular targets, such as calcium channels. The dihydropyridine ring is known to interact with these channels, modulating their activity and influencing cellular processes. The trifluoromethyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Research Findings and Implications

  • Comparative Advantages :
    • The target compound’s 3-trifluoromethylbenzyl group may offer superior target engagement compared to 4-substituted analogs .
    • The acetamido group’s hydrogen-bonding capacity could enhance binding affinity relative to methyl or carbamoyl variants .

Biological Activity

N-(4-acetamidophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide, often referred to as a dihydropyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and stability.

Chemical Structure and Properties

The molecular formula for this compound is C22H18F3N3O3C_{22}H_{18}F_{3}N_{3}O_{3}, with a molecular weight of 429.4 g/mol. The presence of the trifluoromethyl group significantly alters its chemical properties, enhancing its interaction with biological targets.

PropertyValue
Molecular FormulaC22H18F3N3O3C_{22}H_{18}F_{3}N_{3}O_{3}
Molecular Weight429.4 g/mol
IUPAC NameThis compound
SMILESCC(Nc(cc1)ccc1NC(C1=CC=CN(Cc2cccc(C(F)(F)F)c2)C1=O)=O)=O

Biological Activity Overview

Research into the biological activity of this compound indicates several promising pharmacological effects, particularly in anti-inflammatory and anti-cancer applications. The following sections summarize key findings from recent studies.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of related compounds in the same class. For instance, derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1 and THP-1). This inhibition was linked to the suppression of the NF-κB signaling pathway, a critical mediator in inflammatory responses .

Antitumor Activity

Dihydropyridine derivatives have been evaluated for their antitumor properties. A related compound demonstrated potent inhibitory effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the dihydropyridine core could enhance cytotoxicity against tumor cells .

Case Studies

Case Study 1: In Vivo Efficacy
In vivo studies involving LPS-induced acute lung injury (ALI) models showed that similar compounds significantly improved survival rates and reduced pathological changes in lung tissues. This suggests that this compound may also exhibit similar protective effects against inflammatory lung diseases .

Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that related compounds possess favorable absorption characteristics with half-lives conducive to therapeutic use. For instance, one derivative had a half-life of 11.8 hours and a bioavailability of 36.3%, indicating potential for effective dosing regimens .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the trifluoromethyl group is crucial for enhancing the biological activity of these compounds. Modifications at various positions on the phenyl rings and dihydropyridine core have been shown to significantly impact both potency and selectivity against specific biological targets .

Q & A

Basic Research Question

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Purity thresholds >98% are recommended for biological assays .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl resonance at δ ~110 ppm in ¹⁹F NMR) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 415.1144) .

How can researchers address discrepancies in reported biological activity data across experimental models?

Advanced Research Question
Discrepancies may arise from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using guidelines from (e.g., fixed ATP concentrations in kinase assays).
  • Compound Stability : Degradation in DMSO stock solutions over time. Use fresh aliquots and validate stability via HPLC before assays .
  • Data Normalization : Include internal controls (e.g., reference inhibitors) to calibrate activity measurements .

What computational approaches are suitable for predicting binding interactions with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on the dihydropyridine core and trifluoromethyl group for hydrophobic pocket fitting .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding mode stability. Analyze hydrogen bonds with the acetamidophenyl moiety .

What structural analogs of this compound have been synthesized, and how do their substituents influence pharmacological profiles?

Advanced Research Question
Key analogs and their effects:

  • N-(4-Carbamoylphenyl) analog : Reduced solubility due to the carbamoyl group but enhanced kinase inhibition (IC₅₀ = 12 nM vs. 28 nM for the acetamido variant) .
  • 3-Fluorophenyl-substituted analog : Improved metabolic stability but lower potency (2-fold decrease in cellular activity) .
  • Sulfonamide analogs : Increased polarity, enhancing blood-brain barrier penetration in preclinical models .

What strategies should be employed to design robust dose-response experiments for enzyme inhibition assays?

Basic Research Question

  • Concentration Range : Test 8–10 concentrations in triplicate, spanning 0.1–100 μM. Include a positive control (e.g., staurosporine for kinases).
  • Data Fitting : Use nonlinear regression (Hill equation) in GraphPad Prism to calculate IC₅₀ values. Report R² > 0.95 for reliability .

How do the trifluoromethyl and acetamidophenyl groups impact physicochemical properties and target selectivity?

Advanced Research Question

  • Trifluoromethyl Group : Enhances lipophilicity (logP increases by ~1.2 units), improving membrane permeability. Also contributes to π-stacking with aromatic residues in target proteins .
  • Acetamidophenyl Moiety : Hydrogen-bonding with Asp86 in kinase ATP-binding pockets increases selectivity over off-target enzymes .

What are the best practices for stability studies under physiological conditions?

Basic Research Question

  • Buffered Solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 6, 24, and 48 hours for HPLC analysis .
  • Light Sensitivity : Store aliquots in amber vials at -80°C to prevent photodegradation of the dihydropyridine core .

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